4-CHLORO-N'~1~-HEXANOYL-1-BENZENESULFONOHYDRAZIDE
Overview
Description
4-CHLORO-N’~1~-HEXANOYL-1-BENZENESULFONOHYDRAZIDE is an organic compound with a complex structure that includes a benzene ring, a sulfonohydrazide group, and a hexanoyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N’~1~-HEXANOYL-1-BENZENESULFONOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the acylation of 4-chlorobenzenesulfonohydrazide with hexanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N’~1~-HEXANOYL-1-BENZENESULFONOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to amines or other reduced forms.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a strong base, such as sodium hydroxide (NaOH), and an appropriate nucleophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
4-CHLORO-N’~1~-HEXANOYL-1-BENZENESULFONOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-CHLORO-N’~1~-HEXANOYL-1-BENZENESULFONOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonohydrazide group can form strong hydrogen bonds with active sites on enzymes, inhibiting their activity. Additionally, the hexanoyl chain can interact with hydrophobic regions of proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-isopropylaniline
- 4-Chloro-N’-{(E)-[1-phenyl-3-(4-propoxylphenyl)-1H-pyrazol-4-yl]methylidene}benzenesulfonohydrazide
- 4-Chloro-N(1)-ethyl-1,3-benzenedisulfonamide
Uniqueness
4-CHLORO-N’~1~-HEXANOYL-1-BENZENESULFONOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonohydrazide group and a hexanoyl chain allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonylhexanehydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-2-3-4-5-12(16)14-15-19(17,18)11-8-6-10(13)7-9-11/h6-9,15H,2-5H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYJAFGEMMSTPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NNS(=O)(=O)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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